molecular formula C17H26N2O5S2 B2995480 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide CAS No. 898425-73-5

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Cat. No. B2995480
CAS RN: 898425-73-5
M. Wt: 402.52
InChI Key: FIEHVPPCUITHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a useful research compound. Its molecular formula is C17H26N2O5S2 and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Structures and Mesomorphic Properties

A study explored supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit, which exhibits luminescence and self-assembles to form columnar mesophases. The molecular structures involve a polyalkoxybenzamide group, suggesting potential applications in developing materials with unique optical and structural properties (Moyano et al., 2013).

Mitosis Inhibition in Plant Cells

A benzamide series, including N-(1,1-dimethylpropynyl) benzamide, demonstrated potent and selective inhibition of mitosis in plant cells, indicating its potential for studying cell division processes in plants (Merlin et al., 1987).

Chemical Synthesis and Reactivity

The reactivity of various benzamide derivatives in chemical synthesis has been a focus of study. For example, the synthesis of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from N,N-dimethylbenzamide highlights the utility of these compounds in organic synthesis (Hanessian & Moralioglu, 1972).

Electroluminescent Materials

Research into electroluminescent materials involves the synthesis of novel compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline. These materials exhibit properties like reversible oxidation and reduction, and fluorescence emission, which are essential for developing new electroluminescent devices (Doi et al., 2003).

Antimicrobial Activity

The synthesis and evaluation of benzamide derivatives for antimicrobial activity represent another area of research. Specific benzene sulfonamide derivatives have shown significant activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Fluorescence Enhancement Studies

Studies on fluorescence enhancement, such as the investigation of the effects of N-phenyl substitutions on trans-4-aminostilbene, contribute to the understanding of molecular interactions and photophysical properties, which are crucial in the development of advanced optical materials (Yang et al., 2002).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S2/c1-13(2)11-19(15-9-10-25(21,22)12-15)17(20)14-5-7-16(8-6-14)26(23,24)18(3)4/h5-8,13,15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEHVPPCUITHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

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